molecular formula C18H24N2O8 B138335 2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester CAS No. 342794-46-1

2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester

Cat. No. B138335
M. Wt: 396.4 g/mol
InChI Key: OZAOSBWMCLPZDA-UHFFFAOYSA-N
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Description

“2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester” is a chemical compound with the molecular formula C19H24N2O8 and a molecular weight of 396.39 g/mol . It is used in the preparation of phenylquinazolinone derivatives and its analogs .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound includes a nitrobenzoic acid methyl ester core, with two tert-butyloxy carbonyl groups attached to the amino group . The canonical SMILES representation of the molecule is: CC©©OC(=O)N(C1=C(C=CC=C1N+[O-])C(=O)OC)C(=O)OC©©C .


Chemical Reactions Analysis

The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

This compound appears as a light yellow solid . It is soluble in dichloromethane .

Scientific Research Applications

Evaluation of Health Aspects and Environmental Fate of Parabens

  • Health Aspects of Methyl Paraben : A comprehensive review of the published literature on methyl paraben, a compound with some structural relevance to the requested ester, discusses its use as an antimicrobial preservative and its toxicological profile. It is noted for its practical non-toxicity and lack of evidence for accumulation in the human body. The review covers acute toxicity, irritation potential, sensitization, and chronic administration studies, providing a baseline for understanding the safety of related compounds (Soni et al., 2002).

  • Environmental Fate of Parabens : Another study focuses on the occurrence, fate, and behavior of parabens in aquatic environments. Given that parabens share some functional groups with the requested compound, insights from this review could be relevant for understanding the environmental impact and degradation pathways of similar ester compounds. The review highlights the biodegradability of parabens and their persistence in certain environments, which could inform studies on related compounds' environmental behaviors (Haman et al., 2015).

Applications in Polymer Science and Synthesis

  • Polymer Science : A review on polymers based on divalent metal salts of p-aminobenzoic acid discusses the synthesis of ionic polymers, which could relate to the applications of the requested compound in materials science or as a precursor for polymer synthesis. The paper reviews methods for creating metal-containing cured resins with high impact strength, suggesting potential areas of application for similar compounds (Matsuda, 1997).

  • Practical Synthesis : The practical synthesis of 5,5′-Methylene-bis(benzotriazole), a versatile intermediate, is reported. While not directly related to the requested ester, the methodologies and reactions discussed might offer insights into synthetic approaches or applications for structurally complex esters in the development of metal passivators and light-sensitive materials (Gu et al., 2009).

properties

IUPAC Name

methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O8/c1-17(2,3)27-15(22)19(16(23)28-18(4,5)6)13-11(14(21)26-7)9-8-10-12(13)20(24)25/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAOSBWMCLPZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=CC=C1[N+](=O)[O-])C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463933
Record name methyl 2-(bis-(tert-butoxycarbonyl)amino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Bis[(tert-butyloxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester

CAS RN

342794-46-1
Record name methyl 2-(bis-(tert-butoxycarbonyl)amino)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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